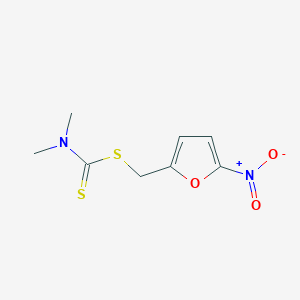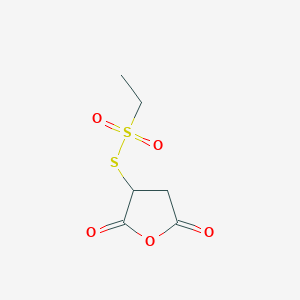
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate: is a chemical compound with the molecular formula C6H8O5S2. It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonothioate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate typically involves the reaction of tetrahydrofuran derivatives with ethanesulfonothioate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
- (S)-2,5-dioxotetrahydrofuran-3-yl acetate
- (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
Uniqueness: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Propriétés
Numéro CAS |
89588-00-1 |
|---|---|
Formule moléculaire |
C6H8O5S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
3-ethylsulfonylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C6H8O5S2/c1-2-13(9,10)12-4-3-5(7)11-6(4)8/h4H,2-3H2,1H3 |
Clé InChI |
JWDTWODLAHGRSN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)SC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


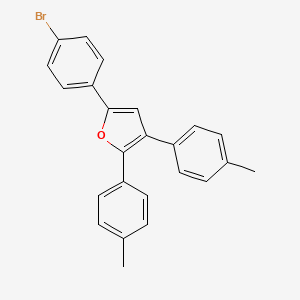
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
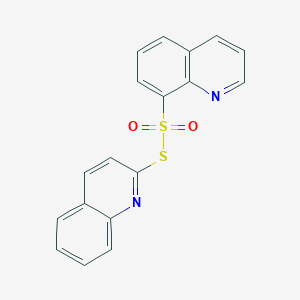
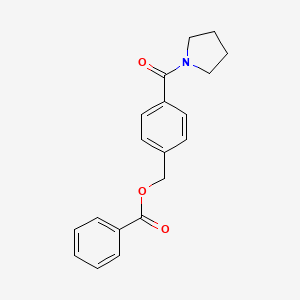
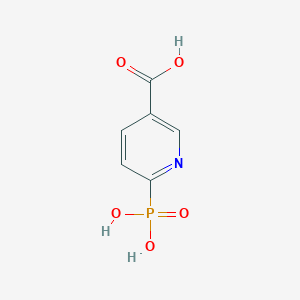
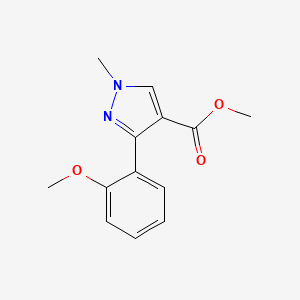
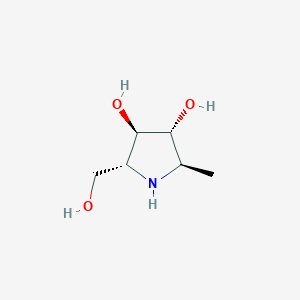

![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
